2,4-dichloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
2,4-Dichloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a quinoline derivative attached to the benzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Benzamide derivatives are known to have various biological activities, including antibacterial, antifungal, and anti-inflammatory effects . They can interact with various biological targets, such as enzymes or receptors, and modulate their activity .
Tetrahydroquinoline is a type of heterocyclic compound that is also found in many biologically active molecules. It’s known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline, can be synthesized through the Pfitzinger reaction, which involves the condensation of aniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Chlorination of Benzamide: The benzamide moiety is chlorinated at the 2 and 4 positions using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chlorinated benzamide with the quinoline derivative under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group in the quinoline moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF (dimethylformamide), and bases such as potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF (tetrahydrofuran).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products
Substitution: Products with various functional groups replacing the chlorine atoms.
Reduction: Hydroxy derivatives of the quinoline moiety.
Oxidation: Carboxylic acid derivatives of the ethyl group.
Scientific Research Applications
2,4-Dichloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Lacks the quinoline moiety, making it less complex and potentially less biologically active.
N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Similar structure but without the chlorine atoms, which may affect its reactivity and biological properties.
2,4-Dichloro-N-(quinolin-6-yl)benzamide: Similar but lacks the ethyl group, which could influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the 2,4-dichlorobenzamide and the 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline moieties in 2,4-dichloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide makes it unique. This combination of structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,4-dichloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-2-22-16-7-5-13(9-11(16)3-8-17(22)23)21-18(24)14-6-4-12(19)10-15(14)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLLUKMFJNKOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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